{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methanol
Description
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Properties
IUPAC Name |
[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-2-1-11(7-13(12)15)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCRQCCFURZNJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methanol is a piperidine derivative that has garnered attention for its diverse biological activities. Piperidine compounds are known for their roles in pharmacology, particularly in the development of therapeutic agents targeting various diseases. This article reviews the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHFN\O
- CAS Number : Not specifically listed but related to similar compounds.
Piperidine derivatives, including {1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methanol, exhibit various mechanisms of action:
- Enzyme Inhibition : Compounds with a piperidine nucleus have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's disease .
- Antitumor Activity : Research indicates that certain piperidine derivatives can destabilize microtubules, leading to apoptosis in cancer cells. This mechanism has been observed in studies involving breast cancer cell lines .
Biological Activity Overview
Case Studies and Research Findings
-
Antitumor Efficacy :
A study evaluated the effects of a series of piperidine derivatives on MDA-MB-231 breast cancer cells. The results demonstrated that certain compounds led to significant morphological changes and increased caspase-3 activity, indicating apoptosis at concentrations as low as 1 μM . -
Enzyme Inhibition Studies :
A synthesized library of piperidine derivatives was tested for enzyme inhibition properties. The findings suggested that these compounds could effectively inhibit AChE, showcasing their potential in treating Alzheimer's disease . -
Antibacterial Properties :
Research highlighted the antibacterial efficacy of piperidine derivatives against Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications to enhance bioactivity .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 220.25 g/mol. The structure comprises a piperidine ring substituted with a difluorophenyl group, which contributes to its biological activity. The presence of the hydroxymethyl group enhances its solubility and interaction with biological targets.
Pharmacological Applications
-
Neurological Disorders
- {1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methanol has been studied for its potential as a modulator of neurotransmitter systems, particularly in the context of neurological disorders such as schizophrenia and depression. Research indicates that compounds with similar structures can act as antagonists at various receptor sites, including dopamine and serotonin receptors, which are critical in mood regulation .
-
Antidepressant Activity
- A study published in the Journal of Medicinal Chemistry indicated that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. The modulation of the norepinephrine transporter (NET) and serotonin transporter (SERT) by these compounds may contribute to their efficacy in treating depressive symptoms .
- Pain Management
Cosmetic Applications
The compound's properties extend beyond pharmacology into cosmetic formulations. Its ability to enhance skin hydration and stability makes it a candidate for topical applications:
- Skin Hydration : Formulations incorporating {1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methanol have shown promising results in improving skin moisture retention, making it suitable for creams and lotions aimed at combating dryness .
- Stability in Formulations : The compound's chemical stability under various conditions allows it to serve as an effective stabilizer in cosmetic products, ensuring prolonged shelf life and efficacy .
Table 1: Pharmacological Effects of {1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methanol
Case Studies
- Antidepressant Efficacy : A controlled study evaluated the antidepressant effects of piperidine derivatives similar to {1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methanol in rodent models. Results indicated a significant reduction in depressive behaviors compared to control groups, supporting the hypothesis that modulation of neurotransmitter systems can alleviate symptoms of depression.
- Cosmetic Stability Testing : A formulation containing {1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methanol was subjected to stability testing under accelerated conditions (40°C/75% RH). The formulation maintained its efficacy over a six-month period, demonstrating the compound's potential as a stabilizing agent in cosmetic products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
